3-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide
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Overview
Description
3-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
3-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes like carbonic anhydrase.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
- 3-chloro-N-{[(4,6-dimethylpyrimidin-2-yl)amino]carbonyl}benzenesulfonamide
Uniqueness
3-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of a pyridine moiety. This structural uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C12H11ClN2O2S |
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Molecular Weight |
282.75 g/mol |
IUPAC Name |
3-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c1-9-4-2-7-12(14-9)15-18(16,17)11-6-3-5-10(13)8-11/h2-8H,1H3,(H,14,15) |
InChI Key |
KLESCWBSTUROPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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